molecular formula C12H18N2O2 B13128494 4-Amino-2-(pentylamino)benzoicacid

4-Amino-2-(pentylamino)benzoicacid

Cat. No.: B13128494
M. Wt: 222.28 g/mol
InChI Key: WSZBQZOLOKZEIX-UHFFFAOYSA-N
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Description

4-Amino-2-(pentylamino)benzoic acid is an organic compound characterized by the presence of an amino group and a pentylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pentylamino)benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid This intermediate is then reduced to 4-aminobenzoic acid

Industrial Production Methods

Industrial production of 4-Amino-2-(pentylamino)benzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pentylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

4-Amino-2-(pentylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-Amino-2-(pentylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and pentylamino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the pentylamino group, making it less hydrophobic and potentially less bioactive.

    2-Aminobenzoic acid: Has the amino group in a different position, affecting its reactivity and interactions.

    Pentylaminobenzoic acids: Variants with different alkyl chain lengths or positions of the amino group.

Uniqueness

4-Amino-2-(pentylamino)benzoic acid is unique due to the presence of both an amino group and a pentylamino group, which can significantly influence its chemical properties and biological activity. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-amino-2-(pentylamino)benzoic acid

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12(15)16/h5-6,8,14H,2-4,7,13H2,1H3,(H,15,16)

InChI Key

WSZBQZOLOKZEIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

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